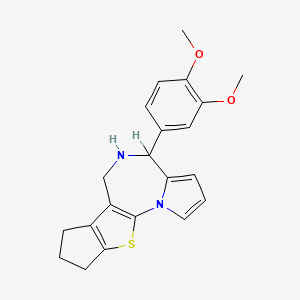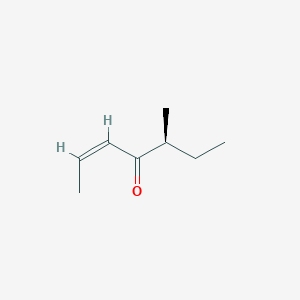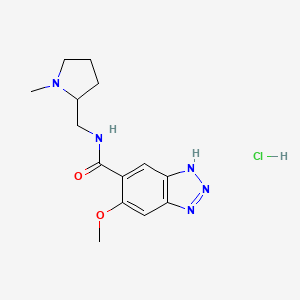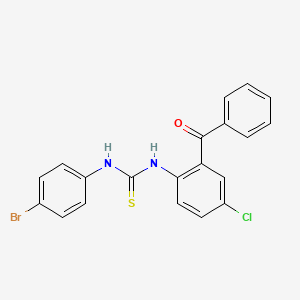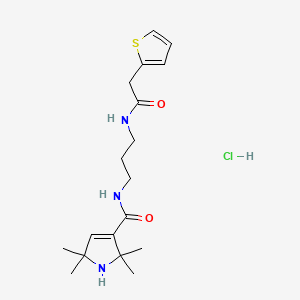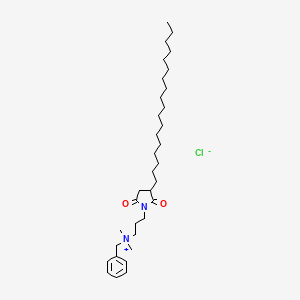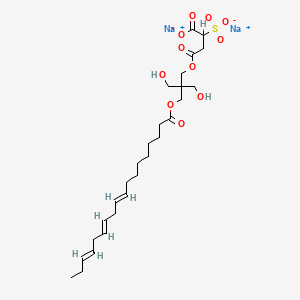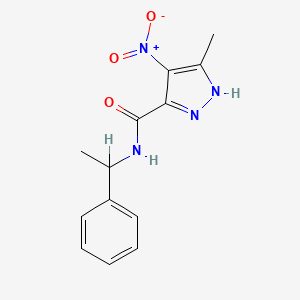
5-Methyl-4-nitro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Metil-4-nitro-N-(1-feniletil)-1H-pirazol-3-carboxamida es un compuesto orgánico sintético que pertenece a la familia de los pirazoles. Los compuestos de esta familia son conocidos por sus diversas actividades biológicas y aplicaciones en varios campos como la química medicinal, la agricultura y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Metil-4-nitro-N-(1-feniletil)-1H-pirazol-3-carboxamida típicamente involucra los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr a través de la reacción de hidracina con una 1,3-dicetona.
Alquilación: El grupo feniletilo se puede introducir a través de una reacción de alquilación utilizando haluros de alquilo apropiados.
Amidación: El grupo carboxamida se introduce a través de la reacción del derivado de ácido carboxílico con una amina.
Métodos de producción industrial
Los métodos de producción industrial pueden involucrar pasos similares, pero están optimizados para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, el cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para mejorar el rendimiento y la selectividad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metilo o el grupo nitro.
Reducción: El grupo nitro se puede reducir a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de pirazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen gas hidrógeno con un catalizador de paladio o hidruro de litio y aluminio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos como aminas o tioles.
Productos principales
Oxidación: Los productos pueden incluir ácidos carboxílicos o derivados nitro.
Reducción: Los productos pueden incluir aminas.
Sustitución: Los productos pueden incluir varios derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como ligando en reacciones catalíticas.
Ciencia de los materiales: Se puede utilizar en la síntesis de materiales avanzados con propiedades específicas.
Biología
Inhibición enzimática: El compuesto puede actuar como un inhibidor de enzimas específicas.
Unión a receptores: Puede unirse a receptores específicos en sistemas biológicos.
Medicina
Desarrollo de fármacos: El compuesto se puede utilizar como compuesto principal en el desarrollo de nuevos fármacos.
Agentes terapéuticos: Puede tener potencial como agente terapéutico para diversas enfermedades.
Industria
Agricultura: El compuesto se puede utilizar en el desarrollo de agroquímicos.
Fabricación: Se puede utilizar en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 5-Metil-4-nitro-N-(1-feniletil)-1H-pirazol-3-carboxamida implica su interacción con objetivos moleculares específicos. Esto puede incluir la unión a enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El mecanismo exacto dependería de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
4-Nitro-1H-pirazol-3-carboxamida: Estructura similar pero carece de los grupos metilo y feniletilo.
5-Metil-1H-pirazol-3-carboxamida: Estructura similar pero carece de los grupos nitro y feniletilo.
N-(1-Feniletil)-1H-pirazol-3-carboxamida: Estructura similar pero carece de los grupos metilo y nitro.
Unicidad
5-Metil-4-nitro-N-(1-feniletil)-1H-pirazol-3-carboxamida es única debido a la combinación de sus grupos funcionales, que pueden conferir actividades biológicas específicas y reactividad química que no están presentes en compuestos similares.
Propiedades
Número CAS |
86927-69-7 |
|---|---|
Fórmula molecular |
C13H14N4O3 |
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
5-methyl-4-nitro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O3/c1-8(10-6-4-3-5-7-10)14-13(18)11-12(17(19)20)9(2)15-16-11/h3-8H,1-2H3,(H,14,18)(H,15,16) |
Clave InChI |
JVKUZSVNLRSONE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C(=O)NC(C)C2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



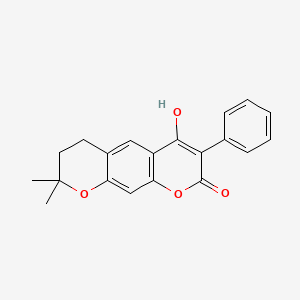
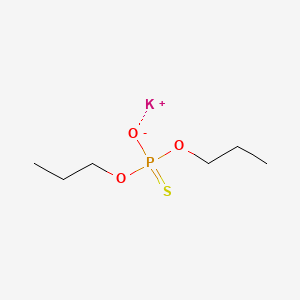

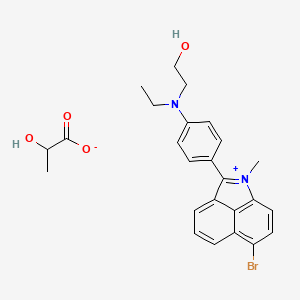

![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)
